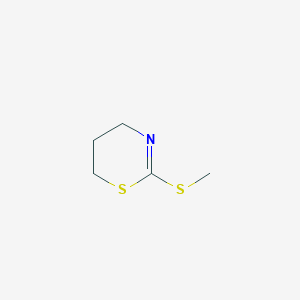
2,2-Dichlorocyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichlorocyclopropane-1-carbonitrile is an organochlorine compound with the molecular formula C4H3Cl2N and a molecular weight of 135.98 g/mol. This compound is utilized in various chemical and pharmaceutical industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorocyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the reaction of cyclopropanecarbonitrile with chlorine gas under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in bulk using large-scale reactors. The process involves the chlorination of cyclopropanecarbonitrile in the presence of a catalyst to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dichlorocyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Oxidation Reactions: It can be oxidized to form more complex compounds with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate are employed.
Major Products Formed:
Substitution Reactions: Products include substituted cyclopropane derivatives.
Reduction Reactions: Products include cyclopropane derivatives with reduced functional groups.
Oxidation Reactions: Products include oxidized cyclopropane derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
2,2-Dichlorocyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2-Dichlorocyclopropane-1-carbonitrile involves the formation of reactive intermediates, such as dichlorocarbenes, which can interact with various molecular targets. These intermediates can undergo addition reactions with alkenes to form cyclopropane structures. The highly strained nature of these cyclopropane compounds makes them reactive and useful in synthetic chemistry .
Comparación Con Compuestos Similares
2,2-Dichlorocyclopropane: Similar in structure but lacks the nitrile group.
Cyclopropanecarbonitrile: Similar but does not have the chlorine atoms.
2,2-Dibromocyclopropane-1-carbonitrile: Similar but with bromine atoms instead of chlorine.
Uniqueness: 2,2-Dichlorocyclopropane-1-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group, which imparts distinct reactivity and chemical properties. This combination makes it a valuable compound in various chemical reactions and industrial applications .
Propiedades
IUPAC Name |
2,2-dichlorocyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N/c5-4(6)1-3(4)2-7/h3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYMTQCOCSZAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381649 |
Source


|
| Record name | 2,2-dichlorocyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3712-82-1 |
Source


|
| Record name | 2,2-dichlorocyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














